molecular formula C30H22F6O4 B8771458 2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid

2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid

Cat. No. B8771458
M. Wt: 560.5 g/mol
InChI Key: ZKICTBITKAPJOB-UHFFFAOYSA-N
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Patent
US07745445B2

Procedure details

The crude [4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid methyl ester from Step A above is dissolved in dioxane (2 mL). Solid lithium hydroxide monohydrate (18 mg, 0.44 mmol, excess) is added, followed by water (0.2 mL). After 1 hour, the mixture is concentrated to dryness. Purification by reversed-phase HPLC yields [4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid A1 as a solid. 1H-NMR (400 MHz, CDCl3) δ=7.67 (m, 9H), 7.61 (s, 2H), 6.82 (d, J=2.8 Hz, 1H), 6.72 (dd, J=9.0, 2.8 Hz, 1H), 6.64 (d, J=9.2 Hz, 1H), 5.08 (s, 2H), 4.58 (s, 2H), 2.22 (s, 3H). 19F-NMR (376 MHz, CDCl3) δ=−62.4. No MS could be obtained.
Name
[4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
18 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:41])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]2[CH:19]=[C:18]([C:20]3[CH:25]=[CH:24][C:23]([C:26]([F:29])([F:28])[F:27])=[CH:22][CH:21]=3)[CH:17]=[C:16]([C:30]3[CH:35]=[CH:34][C:33]([C:36]([F:39])([F:38])[F:37])=[CH:32][CH:31]=3)[CH:15]=2)=[CH:8][C:7]=1[CH3:40].O.[OH-].[Li+].O>O1CCOCC1>[F:27][C:26]([F:28])([F:29])[C:23]1[CH:24]=[CH:25][C:20]([C:18]2[CH:19]=[C:14]([CH:15]=[C:16]([C:30]3[CH:35]=[CH:34][C:33]([C:36]([F:39])([F:37])[F:38])=[CH:32][CH:31]=3)[CH:17]=2)[CH2:13][O:12][C:9]2[CH:10]=[CH:11][C:6]([O:5][CH2:4][C:3]([OH:41])=[O:2])=[C:7]([CH3:40])[CH:8]=2)=[CH:21][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
[4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C=C1)OCC1=CC(=CC(=C1)C1=CC=C(C=C1)C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
18 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by reversed-phase

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C=C(COC2=CC(=C(OCC(=O)O)C=C2)C)C=C(C1)C1=CC=C(C=C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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